Product packaging for (S)-methyl 2-chloropropanoate(Cat. No.:CAS No. 73246-45-4)

(S)-methyl 2-chloropropanoate

Cat. No.: B1295183
CAS No.: 73246-45-4
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Chirality in Pharmaceutical and Agrochemical Industries

The significance of chirality is profoundly felt in the pharmaceutical and agrochemical sectors. grandviewresearch.com Biological systems, such as the enzymes and receptors in the human body or in plants, are themselves chiral. mdpi.comresearchgate.net This means they often interact differently with each enantiomer of a chiral compound. mdpi.compharmabiz.com This selective interaction can lead to one enantiomer producing a desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even cause harmful effects. mdpi.comnumberanalytics.com Consequently, there is a growing trend in these industries to develop and market single-enantiomer products to enhance efficacy and safety. grandviewresearch.commdpi.com Approximately 25% of all commercial agrochemicals are chiral compounds. researchgate.net

Importance of Enantiomerically Pure Compounds

An enantiomerically pure substance is one that contains only a single enantiomer, without its mirror image. wisdomlib.org The use of such compounds is critical for several reasons.

The distinct three-dimensional shape of enantiomers dictates how they bind to biological targets. mdpi.com This can result in significant differences in their pharmacological or biological activity. numberanalytics.comnih.gov The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." mdpi.com Using an enantiomerically pure form ensures that the therapeutic or agrochemical effect is maximized by delivering only the active compound. wisdomlib.org For instance, in pharmaceuticals, a single enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. mdpi.com

The differing interactions of enantiomers with biological systems can also lead to variations in their toxicity and how they are metabolized. nih.govoup.com One enantiomer may be safe and effective, while the other could be toxic. numberanalytics.comwikipedia.org The classic, albeit complex, example is thalidomide, where one enantiomer was believed to cause sedative effects and the other was linked to severe birth defects. numberanalytics.com Furthermore, enantiomers can be metabolized at different rates, affecting their concentration and duration of action in the body. oup.com In some cases, the metabolism of one enantiomer can produce a more active metabolite. mdpi.com Stereoselective toxicity has been observed in various chiral compounds, where the undesirable side effects are primarily associated with the distomer. wikipedia.org For example, the (S)-enantiomer of the intermediate TPA has been found to be approximately 2.5 times more toxic than its (R)-enantiomer. nih.gov

(S)-Methyl 2-Chloropropanoate as a Key Chiral Intermediate

This compound is a chiral building block widely utilized in the synthesis of more complex molecules. chemimpex.com Its specific stereochemistry is crucial for determining the biological activity of the final products. chemimpex.com

{ "title": "Properties of this compound", "headers": ["Property", "Value"], "data": [ {"Property": "Molecular Formula", "Value": "C4H7ClO2"}, {"Property": "Molecular Weight", "Value": "122.55 g/mol "}, {"Property": "Appearance", "Value": "Colorless to very faint yellow liquid"}, {"Property": "Boiling Point", "Value": "80-82 °C at 110 mmHg"}, {"Property": "Density", "Value": "1.143 g/mL at 25 °C"} ], "source": " chemimpex.comchemicalbook.comhb-p.com" }

In synthetic organic chemistry, this compound serves as a valuable intermediate. chemimpex.commultichemindia.com Its reactive nature, due to the presence of both an ester and a chloro group, allows it to participate in a variety of chemical reactions, such as esterification and nucleophilic substitution. chemimpex.commultichemindia.com It is particularly important in asymmetric synthesis, where the goal is to create enantiomerically pure compounds. chemimpex.com This makes it a crucial reagent for researchers developing new chemical entities and for the pharmaceutical industry in the creation of active pharmaceutical ingredients (APIs). chemimpex.comlookchem.com

The agrochemical industry relies on this compound as a key intermediate for the synthesis of a range of products, including herbicides, pesticides, and plant growth regulators. chemimpex.comguidechem.com It is an important raw material for producing aryloxyphenoxypropionic acid herbicides. guidechem.com These single-isomer herbicides are noted for their high efficiency and lower toxicity. guidechem.com The use of this chiral building block helps in creating agrochemicals with specific biological activities that can target pests or unwanted vegetation more effectively. multichemindia.com

{ "title": "Mentioned Compounds", "headers": ["Compound Name"], "data": [ {"Compound Name": "this compound"}, {"Compound Name": "Thalidomide"}, {"Compound Name": "TPA (Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid)"}, {"Compound Name": "Aryloxyphenoxypropionic acid herbicides"} ] }

Importance in Pharmaceutical Development and Active Pharmaceutical Ingredients (APIs)

The significance of chirality in drug development is paramount, as the two enantiomers of a chiral drug can have different pharmacological activities. multichemindia.com Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). multichemindia.com The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetics, and reduced drug interactions. multichemindia.com

This compound is a versatile chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its defined stereochemistry is crucial for producing enantiomerically pure compounds, which is a significant focus in modern drug development. chemimpex.com For instance, it is a key raw material for the synthesis of aryloxyphenoxypropionic acid herbicides, a class of compounds that also has applications in pharmaceutical research. guidechem.com The compound is also used in the preparation of therapeutic agents for conditions like rheumatoid arthritis. chemicalbook.com

Contribution to Flavor and Fragrance Industry

The principles of chirality are also fundamental to the flavor and fragrance industry. The distinct smells and tastes of many natural and synthetic compounds are directly linked to their specific enantiomeric form. Human olfactory and gustatory receptors are chiral and can differentiate between enantiomers, leading to different sensory perceptions.

This compound and its derivatives are used as intermediates in the synthesis of various flavor and fragrance compounds. multichemindia.comchemimpex.com The compound's reactive nature allows it to be chemically modified to produce esters and other derivatives that contribute to the creation of specific aromatic and flavor profiles in perfumes, personal care products, and food flavorings. multichemindia.com The ability to selectively synthesize one enantiomer is crucial for achieving the desired scent or taste, as the other enantiomer might have a completely different or less desirable sensory profile.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Colorless to very faint yellow liquid
Boiling Point 80 - 82 °C / 110 mmHg (lit.)
Density 1.143 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.417 (lit.)
Optical Rotation [α]20/D = -26 ° (C=Neat)
CAS Number 73246-45-4

Data sourced from Chem-Impex and ChemicalBook. chemimpex.comchemicalbook.com

Research Findings on the Application of this compound

Synthesis of Aryloxyphenoxypropionate Herbicides

A significant application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides. guidechem.com These herbicides are effective against grass weeds and act by inhibiting the enzyme acetyl-CoA carboxylase. researchgate.net The herbicidal activity resides predominantly in the (R)-enantiomer of the final product. Through a process involving stereospecific displacement, this compound can be used to produce the desired (R)-enantiomer of the herbicide. researchgate.net For example, a method for synthesizing S-2-methyl chloropropionate, an important intermediate for these herbicides, has been developed using R-methyl lactate (B86563) and a chlorinating agent, resulting in a product with high optical purity. google.com One patented method reports a yield of 90% and an optical purity of 97% for (S)-(-)-Methyl 2-chloropropionate. guidechem.com

Use in Pharmaceutical Synthesis

Beyond agrochemicals, this compound is a valuable building block in pharmaceutical synthesis. multichemindia.com It is used as an intermediate in the creation of drugs targeting a variety of conditions. chemimpex.com For example, it is used in the preparation of agents for treating rheumatoid arthritis. chemicalbook.com While specific details on the synthesis of many proprietary drugs are not publicly available, the compound's utility lies in its ability to introduce a chiral center with a specific configuration, which is a common requirement in the structure of many modern APIs.

Role in Flavor and Fragrance Synthesis

In the flavor and fragrance sector, this compound serves as a precursor for various aromatic esters. multichemindia.com The chemical transformation of this compound allows for the production of molecules with specific desired scents. multichemindia.com The ether-like odor of methyl 2-chloropropionate itself is a starting point for the synthesis of more complex fragrance compounds. hb-p.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2 B1295183 (S)-methyl 2-chloropropanoate CAS No. 73246-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888377
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73246-45-4
Record name (-)-Methyl 2-chloropropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73246-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloropropanoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl (S)-2-chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLOROPROPANOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I72Y13KL31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for S Methyl 2 Chloropropanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to the desired (S)-enantiomer, often leveraging stereochemical information from chiral sources or catalysts to control the reaction's outcome.

Stereoselective reactions aim to produce the target molecule by transforming a precursor with a defined stereochemical pathway. One prominent method involves the reaction of optically active methyl lactate (B86563) with a chlorinating agent. For instance, reacting L-(-)-methyl lactate with phosgene (B1210022) produces an intermediate (L)-methyl 2-(chlorocarbonyloxy)propionate, which is then decomposed. google.com The decomposition, when carried out in the presence of a tertiary base like pyridine (B92270) at temperatures below 60°C, yields (S)-methyl 2-chloropropanoate (formerly designated as D-methyl 2-chloropropionate) with high optical purity due to a stereochemical inversion (SN2 mechanism). google.comresearchgate.net Similarly, thionyl chloride can be used as the chlorinating agent. google.com

The reaction of L-methyl lactate with thionyl chloride is a common industrial method. google.comgoogle.com This process typically involves the slow, dropwise addition of methyl lactate to thionyl chloride at a controlled temperature, such as 70°C, to generate this compound along with gaseous byproducts. google.com

This strategy, also known as the chiral pool approach, utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. google.commdpi.com The inherent chirality of the raw material is transferred through the synthetic sequence to the final product. L-alanine and methyl lactate are common chiral precursors for synthesizing this compound and its corresponding acid. google.comgoogle.com

One pathway involves the diazotization of L-alanine in a hydrochloric acid solution with sodium nitrite, which converts the amino group to a chlorine atom while retaining the original stereoconfiguration, yielding L-2-chloropropionic acid. google.com This acid can then be esterified to produce the target methyl ester. Another widely used method starts with R-methyl lactate, which undergoes a chlorination reaction with configuration inversion to yield this compound. google.com Conversely, using L-methyl lactate with thionyl chloride can produce the (S)-enantiomer through a reaction that retains the configuration. google.com

Chiral PrecursorReagent(s)Key TransformationStereochemical Outcome for (S)-Product
R-Methyl LactateVilsmeier ReagentChlorinationInversion
L-AlanineNaNO₂, HClDiazotization / SubstitutionRetention
L-Methyl LactateThionyl ChlorideChlorinationRetention

Asymmetric catalysis involves using a small amount of a chiral catalyst to steer a reaction toward the formation of one enantiomer over the other. chiralpedia.comsemanticscholar.org For the synthesis of this compound, a method has been developed that uses a chiral catalyst prepared from hydrogen peroxide. google.com In this process, α-chloropropionic acid is esterified with methanol (B129727) in the presence of this chiral hydrogen peroxide catalyst. The reaction is typically conducted at elevated temperatures (100-120°C) for several hours. This catalytic approach offers the advantages of high yield and few byproducts, making it suitable for larger-scale production. google.com

Biocatalytic Synthesis and Kinetic Resolution

Biocatalysis utilizes enzymes as natural, highly selective catalysts to perform chemical transformations. For producing chiral compounds like this compound, kinetic resolution of a racemic mixture is a common biocatalytic strategy. wikipedia.org

Kinetic resolution operates on the principle that the two enantiomers in a racemic mixture react at different rates in the presence of a chiral catalyst, such as an enzyme. wikipedia.orgtandfonline.com In the case of racemic methyl 2-chloropropanoate, an enzyme can selectively catalyze the hydrolysis of one enantiomer into the corresponding carboxylic acid, leaving the other, unreacted ester enantiomer in high enantiomeric excess. tandfonline.comresearchgate.net

For example, a novel esterase from a marine microbe, EstC10, has been used for the kinetic resolution of racemic methyl 2-chloropropionate. researchgate.net The enzyme preferentially hydrolyzes the (S)-enantiomer, allowing for the recovery of the unreacted (R)-methyl 2-chloropropanoate with high enantiomeric excess (>99%). researchgate.net Similarly, carboxylesterase NP has been employed in a sequential kinetic resolution system where it first selectively hydrolyzes the racemic ester. tandfonline.comtandfonline.com

EnzymeSubstrateDesired ProductEnantiomeric Excess (ee)Reference
Esterase EstC10(±)-Methyl 2-chloropropanoate(R)-Methyl 2-chloropropanoate>99% researchgate.net
Carboxylesterase NP(±)-Methyl 2-chloropropanoateEnriched 2-chloropropionateNot specified tandfonline.comtandfonline.com
Pork Pancreatic Lipase (B570770)(±)-Methyl 2-chloropropanoate(R)-2-chloropropionic acid87% guidechem.com

Lipases are a widely used class of enzymes in biotechnology for their ability to catalyze the hydrolysis of esters. nih.gov The lipase from the yeast Candida rugosa (CRL) is one of the most versatile and extensively studied biocatalysts, known for its broad substrate specificity. nih.govnih.gov It has been successfully applied to the enantioselective hydrolysis of various racemic esters. researchgate.net

However, in the specific case of methyl 2-chloropropanoate, research has shown that lipase from Candida rugosa exhibits poor enantioselectivity. researchgate.net Studies measuring the enantiomeric ratio (E-value), a measure of an enzyme's ability to distinguish between enantiomers, found the E-value to be 1, indicating no enantioselectivity. researchgate.net Although the initial hydrolysis rates for the pure (R) and (S) enantiomers differed slightly, this did not translate into an effective resolution of the racemic mixture. researchgate.net This finding highlights that despite their versatility, the effectiveness of lipases is highly substrate-dependent, and not all lipases are suitable for every kinetic resolution. Other lipases, such as pork pancreatic lipase, have shown moderate success. guidechem.com

Enzyme-Catalyzed Hydrolysis of Racemic Mixtures

Substrate-Aqueous Interface Effects on Enantiospecificity

In enzyme-catalyzed reactions, particularly those involving lipases and esterases, the interface between the aqueous phase containing the enzyme and the organic substrate phase plays a crucial role in determining the reaction's enantiospecificity. Lipases are activated at lipid-water interfaces, and their catalytic activity can be significantly influenced by the microenvironment of their active site. pubtexto.commdpi.com The presence of organic co-solvents or surfactants can modify this interface, thereby altering both the reaction rate and the enzyme's ability to discriminate between enantiomers. mdpi.com

The enantioselectivity of an enzyme in the hydrolysis of an ester like methyl 2-chloropropanoate is not solely dependent on the enzyme's inherent properties but also on the substrate's presentation to the active site. Variations in the steric bulk of the ester's substituents can decrease the reaction rate. nih.gov For instance, the choice of an organic co-solvent can affect the enzyme's flexibility; an increase in the denaturation capacity of a water-miscible cosolvent can lead to increased enzyme flexibility, which may, in turn, reduce its enantiomeric resolving power. nih.gov The precise control of the substrate-aqueous interface is therefore a critical parameter in optimizing the enantioselective synthesis of this compound.

Novel Microbial Esterases in Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture, wherein a chiral catalyst, such as an enzyme, reacts at different rates with each enantiomer. wikipedia.org The enzymatic synthesis of chiral 2-chloropropanoic acid esters is challenging because the small structural difference between the enantiomers is not easily recognized by many enzymes. nih.govresearchgate.net However, recent research has focused on identifying novel microbial esterases, particularly from marine environments, that exhibit high enantioselectivity in the kinetic resolution of racemic methyl 2-chloropropanoate. nih.govresearchgate.net

A novel esterase, designated EstC10, has been identified from Bacillus sp. CX01, a bacterium isolated from the deep sea of the Western Pacific Ocean. researchgate.net This enzyme has been successfully employed as a biocatalyst for the kinetic resolution of racemic methyl 2-chloropropionate. EstC10 demonstrates a preference for hydrolyzing the (S)-enantiomer, which allows for the generation of (R)-methyl 2-chloropropionate with high enantiomeric excess (>99%) after optimization of the process parameters. researchgate.net The optimal substrate concentration for EstC10 was found to be 80 mmol/L, which is higher than that of other similar esterases. researchgate.net

In contrast to EstC10, a novel microbial esterase named WDEst9, discovered through genome mining of Dactylosporangium aurantiacum subsp. Hamdenensis NRRL 18085, exhibits the opposite enantio-preference. jlu.edu.cnresearchgate.net WDEst9 selectively hydrolyzes the (R)-enantiomer of racemic methyl 2-chloropropionate. This complementary enantioselectivity makes WDEst9 a valuable tool for producing the desired this compound. researchgate.netjlu.edu.cn Through iterative process optimization, this biocatalyst has been used to generate (S)-methyl 2-chloropropionate with high enantiomeric excess (e.e. >98%) and high yield. jlu.edu.cnresearchgate.net

Achieving high enantiomeric excess (e.e.) and conversion rates is paramount in kinetic resolution. For the biocatalytic resolution of methyl 2-chloropropanoate using novel esterases, several process parameters must be carefully optimized. These parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

Organic Co-solvents: The addition of organic solvents can influence enzyme activity and enantioselectivity. researchgate.net

Substrate Concentration: As seen with EstC10, the concentration of the racemic substrate can significantly impact the reaction outcome. researchgate.net

Reaction Time: The duration of the reaction affects both the conversion and the enantiomeric excess of the remaining substrate and the product. researchgate.net

By systematically adjusting these factors, researchers have successfully achieved high e.e. values (>99%) and conversions approaching the theoretical maximum of 50% for the production of (R)-methyl 2-chloropropionate using enzymes like EST12-7. nih.gov Similar optimization efforts have led to high yields and enantiopurity for (S)-methyl 2-chloropropionate using WDEst9. jlu.edu.cnresearchgate.net

Optimization Parameters for Kinetic Resolution
ParameterEffect on ReactionExample Enzyme(s)
pHAffects enzyme activity and stabilityEstC10, EST12-7
TemperatureInfluences reaction rate and enzyme stabilityEstC10, EST12-7
Organic Co-solventsModifies enzyme's microenvironment, affecting enantioselectivityEstC10, Sso-EST1
SurfactantsCan greatly affect enantiomeric excess and conversion rateEST12-7
Substrate ConcentrationOptimal concentration can maximize yield and purityEstC10 (80 mmol/L)
Reaction TimeDetermines the extent of conversion and final e.e.EstC10, EST12-7

The addition of surfactants to the reaction medium can have a profound impact on the kinetic resolution of methyl 2-chloropropanoate. Research involving the marine esterase EST12-7 has shown that different types and concentrations of surfactants can significantly alter both the enantiomeric excess and the conversion rate of the reaction. nih.gov Surfactants can affect the substrate-aqueous interface, potentially improving the accessibility of the substrate to the enzyme's active site or altering the enzyme's conformation, thereby enhancing its enantioselective properties. This highlights another critical variable that can be manipulated to fine-tune the efficiency of the biocatalytic process. nih.gov

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process can be catalyzed by acids, bases, or enzymes, such as lipases. pubtexto.commasterorganicchemistry.com In the context of producing this compound, enzymatic transesterification offers a powerful method for kinetic resolution.

Use of Methyl (2R)-(+)-2-Chloropropanoate as Acyl Donor

In the field of biocatalysis, methyl (2R)-(+)-2-chloropropanoate serves as an effective acyl donor for the kinetic resolution of racemic alcohols through transesterification. This process is particularly valuable for separating enantiomers of a chiral alcohol. The enzyme, typically a lipase, selectively catalyzes the transfer of the 2-chloropropanoyl group from the (R)-enantiomer of the methyl ester to one of the enantiomers of the alcohol.

A notable example is the kinetic resolution of (±)-menthol catalyzed by lipase from Candida rugosa. acs.org In this reaction, methyl (2R)-(+)-2-chloropropanoate is used as the acylating agent. The lipase selectively facilitates the acylation of (-)-menthol, resulting in the formation of (-)-menthyl (2R)-2-chloropropanoate, while leaving the (+)-menthol largely unreacted. acs.orgproquest.com This enzymatic transesterification allows for the separation of the menthol (B31143) enantiomers with excellent diastereomeric excess. acs.orgproquest.com

The selection of methyl (2R)-(+)-2-chloropropanoate as the acyl donor is advantageous for several reasons. The reaction proceeds under mild conditions, and the excess acyl donor can be readily recovered by distillation. acs.org Furthermore, the diastereomeric products formed can be analyzed to determine the enantioselectivity of the lipase. proquest.comacs.org

Table 1: Enzymatic Transesterification of (±)-Menthol

ParameterValue
Acyl Donor Methyl (2R)-(+)-2-chloropropanoate
Enzyme Lipase from Candida rugosa
Substrate (±)-Menthol
Product (-)-Menthyl (2R)-2-chloropropanoate
Diastereomeric Excess (de) >94% acs.org
Reaction Time 24 hours proquest.com
Temperature 41 °C proquest.com

Chemical Synthesis from Chiral Precursors

The synthesis of enantiomerically pure this compound often relies on the use of readily available chiral starting materials. Methyl lactate is a common precursor, allowing for stereocontrolled conversion to the desired product.

Synthesis from Methyl Lactate

A direct and industrially applicable method for preparing this compound involves the reaction of methyl lactate with thionyl chloride (SOCl₂). google.com This reaction typically proceeds with retention of configuration at the chiral center.

In a representative procedure, thionyl chloride is added to a reaction vessel and heated to 70°C under constant pressure. Methyl lactate is then added dropwise to the heated thionyl chloride. The reaction produces this compound along with gaseous byproducts, hydrochloric acid and sulfur dioxide. After the reaction is complete, the desired product is obtained by standing and layering. google.com This method is noted for its operational simplicity, low cost, and suitability for large-scale industrial application. google.com

Table 2: Synthesis via Thionyl Chloride

Reactant 1Reactant 2TemperatureKey OutcomeReference
Methyl Lactate (429 parts by weight)Thionyl Chloride (534 parts by weight)70°CDirect formation of this compound with retention of configuration. google.com

Alternatively, to achieve configuration inversion, R-methyl lactate can be used as the starting material. The reaction with thionyl chloride in the presence of a catalyst and a solvent like pyridine or dioxane can yield this compound with high optical purity. google.com

An alternative catalytic approach involves the use of a chiral hydrogen peroxide catalyst. This method proceeds in two main stages: the preparation of the catalyst followed by the esterification reaction.

First, a chiral hydrogen peroxide catalyst is prepared. This can be achieved by neutralizing a sodium peroxide aqueous solution with phosphoric acid or sodium phosphate (B84403) monobasic to a pH of 9, followed by evaporation and fractionation to obtain the hydrogen peroxide catalyst. google.com

In the second stage, α-chloropropionic acid and methanol are reacted in a 1:1 molar ratio in the presence of the prepared chiral hydrogen peroxide catalyst. The catalyst loading is typically 5-10% of the total raw material weight. The reaction is conducted at a temperature of 100-120°C for 8-10 hours. Following the reaction, this compound is isolated via distillation and drying. google.com This method is advantageous due to its simple operation, the effective use of the catalyst's chirality, and high yield with few byproducts. google.com

Stereospecific Alkylation Reactions

Stereospecific alkylation reactions provide a powerful route to this compound, typically involving a nucleophilic substitution reaction with inversion of configuration (Sɴ2 mechanism). This requires a chiral precursor where the hydroxyl group of methyl lactate is converted into a good leaving group.

In this synthetic strategy, the hydroxyl group of a chiral methyl lactate enantiomer is first converted into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. For the synthesis of this compound with inversion of configuration, one would start with methyl (R)-lactate.

The hydroxyl group of methyl (R)-lactate is reacted with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (like pyridine) to form the corresponding methyl (R)-2-(mesyloxy)propionate or methyl (R)-2-(tosyloxy)propionate.

This activated intermediate then undergoes a nucleophilic substitution reaction with a chloride ion source, such as lithium chloride (LiCl) in an appropriate solvent like dimethylformamide (DMF). The chloride ion attacks the carbon atom bearing the sulfonate ester from the side opposite to the leaving group, resulting in a Walden inversion of the stereochemical configuration. This Sɴ2 displacement of the mesyloxy or tosyloxy group yields the desired this compound with high enantiomeric purity. google.com This two-step sequence is a classic and reliable method for achieving stereochemical inversion at a chiral center.

Vilsmeier Reagent Mediated Chlorination

The Vilsmeier reagent offers a potent and effective method for the chlorination of hydroxyl groups, providing a valuable route for synthesizing this compound from a chiral precursor. This method is noted for its mild reaction conditions and suitability for industrial-scale production. The process typically involves two main stages: the preparation of the Vilsmeier reagent itself, followed by the chlorination of the lactate substrate.

The reagent is prepared by reacting a chlorinating agent, such as bis(trichloromethyl)carbonate or thionyl chloride, with an anhydrous amide like N,N-dimethylformamide (DMF). This reaction is generally performed at low temperatures (0-10°C) to generate the Vilsmeier reagent solution.

Reaction with R-Methyl Lactate

The synthesis of this compound is achieved through the reaction of the Vilsmeier reagent with R-methyl lactate. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the R-methyl lactate is replaced by a chlorine atom, resulting in an inversion of the stereochemical configuration to yield the (S) enantiomer of methyl 2-chloropropanoate.

In a typical procedure, R-methyl lactate is added dropwise to the prepared Vilsmeier reagent solution at a controlled temperature, usually between 20-30°C. The reaction is exothermic and generates gas. After the addition is complete, the mixture is heated to a specific temperature (typically 50-60°C) and stirred for several hours to drive the chlorination to completion. The progress of the reaction can be monitored using gas chromatography.

Various solvents and conditions can be employed in this step to optimize the reaction. Solvents such as N,N-dimethylformamide, pyridine, or dioxane can be used. The molar ratio of R-methyl lactate to the Vilsmeier reagent is typically maintained between 1:1.1 and 1:1.4 to ensure complete conversion.

Table 2: Reaction Conditions for Vilsmeier Reagent Mediated Chlorination of R-Methyl Lactate

This table summarizes various reaction parameters from different experimental setups for the synthesis of this compound using the Vilsmeier reagent.

Chlorinating AgentSolvent for ChlorinationMolar Ratio (R-methyl lactate:Vilsmeier reagent)Reaction TemperatureReaction Time
Bis(trichloromethyl)carbonateN,N-dimethylformamide1:1.1560°C5 hours
Bis(trichloromethyl)carbonateN,N-dimethylformamide1:1.155°C5 hours
Bis(trichloromethyl)carbonatePyridine1:1.450°C6 hours
Bis(trichloromethyl)carbonateDioxane1:1.255°C6 hours

Data sourced from patent CN103232344A.

Industrial Scale-Up Considerations

Process Optimization for High Purity and Yield

Transitioning the synthesis of this compound to an industrial scale requires careful process optimization to ensure high purity, high yield, and economic viability. The Vilsmeier reagent method is considered suitable for large-scale industrial production due to its operational simplicity and mild conditions.

Key optimization parameters include precise control over reaction temperatures during both the Vilsmeier reagent formation and the subsequent chlorination step. Dropwise addition of reactants is crucial to manage the exothermic nature of the reaction and prevent side reactions that could reduce yield and purity. The molar ratios of reactants, such as R-methyl lactate and the Vilsmeier reagent, must be carefully controlled to maximize the conversion of the starting material.

Post-reaction processing is critical for achieving high purity. The typical workup involves washing the product solution to remove unreacted reagents and byproducts, followed by desolventizing and distillation to isolate the final product. Another method involves reacting methyl lactate with thionyl chloride at around 70°C, followed by standing and layering to separate the product, which is a simple procedure suitable for industrial application. This direct approach simplifies the synthesis steps and is designed for large-scale use.

Minimization of Environmental Impact

Minimizing the environmental footprint is a crucial aspect of modern industrial chemical synthesis. The synthesis of this compound can be designed to be more environmentally friendly by adhering to the principles of green chemistry.

The Vilsmeier reagent method is described as having low environmental pollution. This is partly because it can avoid the use of more hazardous and corrosive reagents like phosphorus pentachloride (PCl5), which can cause severe equipment corrosion. The byproducts of the reaction using thionyl chloride are gaseous hydrochloric acid and sulfur dioxide. These can be managed effectively in an industrial setting. For instance, the gaseous mixture can be passed through a water falling film absorption tower to produce hydrochloric acid, and any remaining tail gas can be scrubbed in an alkali absorption tower to generate a salt solution, thus preventing their release into the atmosphere. This approach aligns with the green chemistry principle of preventing waste rather than treating it after it has been created.

Further green chemistry strategies include designing processes that maximize atom economy, using catalytic reagents instead of stoichiometric ones, and reducing the use of auxiliary substances like solvents. Where solvents are necessary, choosing greener alternatives is preferred. Additionally, optimizing for energy efficiency by conducting reactions at lower temperatures and pressures can significantly reduce the environmental and economic costs of production.

Advanced Analytical and Characterization Techniques

Enantiomeric Purity Determination

The evaluation of enantiomeric purity for methyl 2-chloropropanoate relies on methods that can differentiate between the (S) and (R) enantiomers. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, each utilizing chiral environments to induce a measurable difference between the enantiomers.

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. To separate enantiomers, a chiral stationary phase (CSP) is required. These phases create a chiral environment within the GC column, leading to differential interactions with the enantiomers and resulting in different retention times, which allows for their separation and quantification. For the enantiomers of methyl 2-chloropropanoate, derivatives of cyclodextrins have proven to be particularly effective as CSPs.

Cyclodextrins (CDs) are cyclic oligosaccharides with a chiral, bucket-like shape, making them excellent selectors for a broad range of chiral molecules. Their hydroxyl groups can be substituted with various alkyl and acyl groups to enhance their chiral recognition capabilities and modify their physical properties, such as solubility in GC stationary phase polymers.

Alkylated and acylated derivatives of α-, β-, and γ-cyclodextrins are commonly used as CSPs for the enantioseparation of α-halocarboxylic acid esters like methyl 2-chloropropanoate. For instance, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, known as Lipodex-E, has been utilized to investigate the retention behavior of methyl 2-chloropropanoate enantiomers. Similarly, peracylated β-cyclodextrin derivatives, such as 2,3,6-tri-O-valeryl-β-cyclodextrin and 2,3,6-tri-O-octanoyl-β-cyclodextrin, have demonstrated the ability to separate the enantiomers of methyl 2-chloropropionate. The selection of the specific cyclodextrin (B1172386) derivative and the type of substitution can significantly impact the separation efficiency.

Examples of Cyclodextrin-Based Chiral Stationary Phases for Haloacid Ester Separation
Cyclodextrin TypeDerivative NameTarget Analyte Mentioned in Research
γ-CyclodextrinOctakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E)Methyl 2-chloropropanoate
β-Cyclodextrin2,3,6-tri-O-valeryl-β-cyclodextrinMethyl 2-chloropropionate
β-Cyclodextrin2,3,6-tri-O-octanoyl-β-cyclodextrinMethyl 2-chloropropionate
β-Cyclodextrin2,3,6-tri-O-methyl-β-cyclodextrinMethyl 2-bromopropionate

The presence of water can have a profound impact on the chiral recognition mechanism of cyclodextrin stationary phases. Research on the separation of methyl 2-chloropropanoate (MCP) enantiomers on a Lipodex-E stationary phase revealed that the addition of water vapor to the carrier gas can modify chiral selectivity.

Thermodynamic Data for the Enantioseparation of Methyl 2-Chloropropanoate on Lipodex-E (Dry Conditions)
Thermodynamic ParameterValue
ΔS,R(ΔH)-12.64 ± 0.08 kJ mol-1
ΔS,R(ΔS)-28.18 ± 0.23 J K-1 mol-1

The column temperature is a critical parameter in chiral GC separations, as it can influence both retention times and enantioselectivity. In some cases, the elution order of the enantiomers can reverse as the temperature changes. This phenomenon occurs at the isoenantioselective temperature (Tiso), where the enantioselectivity (α) is equal to 1, and no separation is observed.

For certain separations using cyclodextrin-based CSPs, a temperature-dependent elution order has been observed. For example, in the analysis of methyl esters of mecoprop (B166265) and dichlorprop (B359615) on octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin, the elution order of the enantiomers was reversed as the temperature passed through the isoenantioselective temperature. This behavior is a result of changes in the thermodynamics of the chiral recognition process with temperature. Below the Tiso, the separation is enthalpy-driven, while above it, the separation becomes entropy-driven. While this specific observation was for phenoxypropionic acid type herbicides, it illustrates a key principle applicable to chiral separations on these types of stationary phases.

NMR spectroscopy is another primary technique for determining enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish them, a chiral environment must be created in the NMR tube. This is typically achieved by adding a chiral auxiliary agent that interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that are used in NMR spectroscopy to induce chemical shift differences between corresponding signals of enantiomers. These reagents, often based on europium(III) or other lanthanides, coordinate to Lewis basic sites in the analyte molecules, such as the oxygen atoms in (S)-methyl 2-chloropropanoate.

The formation of diastereomeric complexes between the chiral reagent and the enantiomers of the analyte leads to different induced shifts for the protons of each enantiomer. This results in the separation of signals (e.g., the methoxy (B1213986) or methine protons) in the NMR spectrum, allowing for the direct integration of the signals to determine the enantiomeric ratio. The magnitude of the separation depends on the specific shift reagent used, its concentration, the analyte, and the solvent.

Examples of Chiral Lanthanide Shift Reagents
Reagent AbbreviationFull Name
Eu(dcm)3Tris[d,d-dicampholylmethanato]europium(III)
Eu(tfc)3Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III)

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable tool for the separation and quantification of enantiomers. For compounds like this compound, chiral stationary phases (CSPs) are essential to resolve the racemic mixture. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this purpose.

While a specific, detailed HPLC method for the direct analysis of this compound is not extensively documented in readily available literature, the principles of chiral separations for similar molecules are well-established. The determination of enantiomeric excess (ee) for structurally related chiral molecules often involves the use of columns like CHIRALCEL® OJ-H (cellulose tris(4-methylbenzoate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These separations are typically achieved under normal-phase conditions, using eluents such as hexane/isopropanol (B130326) mixtures. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

The selection of the mobile phase composition is critical for achieving optimal resolution. For polysaccharide-based CSPs, non-polar solvents like n-hexane are often used with a polar modifier, such as an alcohol (e.g., isopropanol or ethanol), to modulate retention and selectivity. The precise ratio of these solvents must be optimized for the specific analyte to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector.

Polarimetry

Polarimetry is a fundamental technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample of an optically active substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the path length of the polarimeter tube.

For this compound, a specific rotation value has been reported, which is crucial for confirming the identity and enantiomeric purity of the compound.

CompoundSpecific Rotation ([α]D20)Conditions
(-)-Methyl (S)-2-chloropropionate-26°neat

This table presents the specific rotation of this compound as reported by a commercial supplier. The negative sign indicates that it is levorotatory, rotating the plane of polarized light to the left.

Spectroscopic Characterization (Excluding Basic Compound Identification)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the context of this compound, the IR spectrum is dominated by absorptions corresponding to the ester functional group and the carbon-chlorine bond.

Beyond simple identification, the precise position of the carbonyl (C=O) stretching frequency can offer insights into the electronic environment of the ester. For methyl 2-chloropropanoate, the strong absorption band for the C=O stretch is a key feature. The presence of the electronegative chlorine atom on the α-carbon can slightly shift the position of this band compared to an unsubstituted propanoate ester. This is due to the inductive effect of the chlorine atom, which withdraws electron density and can influence the bond strength and vibrational frequency of the adjacent carbonyl group. The spectrum also displays characteristic C-O stretching bands associated with the ester linkage and a C-Cl stretching vibration in the fingerprint region.

Functional GroupCharacteristic Absorption Range (cm-1)Significance for this compound
C=O (Ester Carbonyl)~1740-1750Strong, sharp absorption indicating the ester group.
C-O (Ester)~1100-1300Stretching vibrations confirming the ester linkage.
C-Cl~600-800Absorption in the fingerprint region, indicative of the chloro-alkane moiety.

This table summarizes the key IR absorption bands expected for this compound.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that can be used for structural elucidation beyond simple molecular weight determination.

The molecular ion peak [M]⁺ is expected at m/z 122 and, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 124 with approximately one-third the intensity of the [M]⁺ peak will be observed. This isotopic pattern is a definitive marker for the presence of a single chlorine atom in the molecule and its fragments.

Key fragmentation pathways for methyl 2-chloropropanoate include:

Loss of the methoxy radical (•OCH₃): This leads to the formation of the chloropropionyl cation [CH₃CHClCO]⁺ at m/z 91 (and m/z 93), which is often a significant peak.

Loss of a chlorine radical (•Cl): This results in the formation of the [M-Cl]⁺ ion at m/z 87, corresponding to the methyl 2-propanoate cation.

McLafferty rearrangement: This is not a primary pathway for this small ester.

Cleavage of the C-Cl bond: This can lead to the formation of a propyl cation fragment [C₃H₄O₂]⁺ at m/z 87 after loss of Cl, or the formation of the [CH₃CHCOOCH₃]⁺ fragment.

Formation of the isopropyl cation: Scission of the C-Cl bond can result in the formation of the [CH₃CHCH₃]⁺ ion, which would appear at m/z 43 and is often a stable and abundant fragment in similar structures.

Analysis of the relative abundances of these fragment ions provides a detailed fingerprint for the molecule, confirming the connectivity of the atoms.

m/zProposed Fragment IonSignificance
122/124[CH₃CHClCOOCH₃]⁺ (Molecular Ion)Confirms molecular weight and presence of one chlorine atom.
91/93[CH₃CHClCO]⁺Loss of methoxy radical.
87[CH₃CHCOOCH₃]⁺Loss of chlorine radical.
59[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl group.
43[C₃H₇]⁺Potentially from the isopropyl backbone.

This table outlines the major expected fragments in the mass spectrum of methyl 2-chloropropanoate.

Kinetic and Mechanistic Studies of Enantioselective Processes

The synthesis of enantiomerically pure this compound is often achieved through the kinetic resolution of the corresponding racemic mixture. This process frequently employs enzymes, such as lipases or esterases, which exhibit enantioselectivity by preferentially catalyzing the reaction of one enantiomer over the other.

Quantitative analysis of these bioreactions is crucial for optimizing the process and achieving high enantiomeric excess (ee) of the desired product. Studies have focused on the enzymatic hydrolysis of racemic methyl 2-chloropropionate. In a typical kinetic resolution via hydrolysis, an enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the (S)-ester).

Research has shown that various microbial esterases can be employed for this purpose. For instance, esterases from marine microorganisms have been successfully used in the kinetic resolution of racemic methyl 2-chloropropionate. The key parameters that are quantitatively analyzed in these studies include:

Conversion (%): The percentage of the racemic starting material that has been converted to the product.

Enantiomeric Excess of the Substrate (ee_s): The purity of the remaining, unreacted ester.

Enantiomeric Excess of the Product (ee_p): The purity of the hydrolyzed acid product.

Enantiomeric Ratio (E): A measure of the enzyme's selectivity, calculated from the conversion and enantiomeric excesses. A high E value is indicative of a highly selective enzyme, which is desirable for an efficient resolution.

One study reported the use of a novel microbial esterase, WDEst9, for the kinetic resolution of (±)-methyl 2-chloropropionate. This enzyme demonstrated a preference for the (R)-enantiomer, leading to the production of (S)-methyl 2-chloropropionate with high enantiomeric excess (>98% ee) after optimization of reaction conditions such as pH, temperature, and co-solvents. Another study utilized an esterase from Bacillus sp. (EstC10) to produce (R)-methyl 2-chloropropionate, which conversely means the remaining substrate would be enriched in the (S)-enantiomer.

EnzymeTarget ProductOptimal Substrate Conc.Achieved Enantiomeric Excess (ee)Reference
Esterase WDEst9(S)-methyl 2-chloropropionateNot specified>98%
Esterase EstC10 (Bacillus sp.)(R)-methyl 2-chloropropionate (product)80 mmol/L>99% (for R-product)
Esterase EST12-7 (Pseudonocardia antitumoralis)(R)-methyl 2-chloropropionate (product)50 mmol/L>99% (for R-product)

This table summarizes findings from quantitative analyses of bioreactions for the kinetic resolution of racemic methyl 2-chloropropionate. Note that when the (R)-enantiomer is the product of hydrolysis, the remaining substrate becomes enriched in the (S)-enantiomer.

These kinetic studies are fundamental for the industrial-scale production of this compound, as they provide the necessary data to design efficient, green, and cost-effective biocatalytic processes.

Kinetic Parameters (e.g., Enantiomeric Ratio 'E')

A critical parameter for quantifying the effectiveness of a kinetic resolution is the enantiomeric ratio, denoted as 'E'. The E value is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate. uni-graz.at It is defined as the ratio of the specificity constants for the two enantiomers, which simplifies to the ratio of the initial reaction rates of the fast-reacting enantiomer (in this case, the R-enantiomer to produce this compound as the remaining substrate) to the slow-reacting enantiomer. uni-graz.at

A high E value is desirable for an efficient kinetic resolution, as it indicates a significant difference in the reaction rates of the two enantiomers, allowing for the isolation of one enantiomer in high enantiomeric excess at approximately 50% conversion. uni-graz.at The enantiomeric ratio is a constant for a given enzymatic system under specific conditions (e.g., temperature, pH, solvent) and is independent of the substrate concentration and conversion. uni-graz.at

The determination of the E value is essential for screening different enzymes and optimizing reaction conditions. For instance, in the kinetic resolution of racemic methyl 2-chloropropanoate, various lipases and esterases can be evaluated. While some enzymes may exhibit low enantioselectivity, such as Candida rugosa lipase (B570770) which showed an E value of 1 (indicating no enantioselectivity) in the hydrolysis of methyl 2-chloropropionate, others can be highly selective. researchgate.net For the production of this compound, an enzyme that preferentially hydrolyzes the (R)-enantiomer is required. The esterase WDEst9 has been identified as a promising biocatalyst for generating this compound with a high enantiomeric excess, suggesting a high E value for this enzymatic resolution. researchgate.net

A representative data table for the kinetic resolution of racemic methyl 2-chloropropanoate using a hypothetical highly selective enzyme is presented below. This table illustrates how the enantiomeric excesses of the substrate (this compound) and the product ((R)-2-chloropropanoic acid), along with the conversion, are used to calculate the enantiomeric ratio.

EntryEnzymeConversion (c) %e.e.s (%) [(S)-enantiomer]e.e.p (%) [(R)-enantiomer]Enantiomeric Ratio (E)
1Esterase WDEst9 (hypothetical data)50>99>99>200
2Lipase B (hypothetical data)4582>99150
3Lipase from Candida rugosaNo significant enantioselectivity1

Correlation between Conversion and Enantiomeric Excess

In a kinetic resolution, the enantiomeric excess of both the unreacted substrate (e.e.s) and the formed product (e.e.p) are directly dependent on the conversion (c) of the reaction. uni-graz.at As the reaction progresses and the more reactive enantiomer is consumed, the remaining substrate becomes increasingly enriched in the less reactive enantiomer. wikipedia.org Consequently, the enantiomeric excess of the substrate increases with increasing conversion. uni-graz.at

Conversely, the enantiomeric excess of the product is generally high at the beginning of the reaction and may decrease as the reaction proceeds to higher conversions, especially if the enantioselectivity of the enzyme is not exceptionally high. nih.gov For an ideal kinetic resolution with a high E value, a high enantiomeric excess of both the remaining substrate and the product can be achieved at around 50% conversion. uni-graz.at

The relationship between conversion and enantiomeric excess is a critical aspect to monitor for determining the optimal reaction time to obtain the desired product with the highest possible purity. The progress of the reaction can be followed by taking samples at different time intervals and analyzing the conversion and enantiomeric excesses of the substrate and product.

A graphical representation of this correlation for the kinetic resolution of (±)-methyl 2-chloropropanoate is shown below, based on data from the resolution using the esterase EST12–7. researchgate.net This graph illustrates the typical progression where the conversion increases over time, and concurrently, the enantiomeric excess of the desired product also increases, reaching a plateau at higher conversions.

This correlation is fundamental for process control in the synthesis of enantiomerically pure this compound, as it allows for the termination of the reaction at the point where the optimal balance between yield (conversion) and chiral purity (enantiomeric excess) is achieved.

Chiral Resolution and Purification Technologies

Three-Phase Crystallization (TPC) for Enantiomer Mixtures

Three-Phase Crystallization (TPC) is a technique utilized to purify (S)-methyl 2-chloropropanoate from liquid enantiomeric mixtures. researchgate.netresearchgate.net This process is notable for its ability to transform a liquid mixture into a desired crystalline solid and a vapor mixture by carefully controlling temperature and pressure. researchgate.net

TPC integrates melt crystallization with vaporization to facilitate the separation of enantiomers. researchgate.netresearchgate.net The process operates through a series of three-phase transformations where the liquid feed, under reduced temperature and pressure, is gradually converted into a crystalline solid of the target enantiomer and a vapor phase. researchgate.net Unlike traditional melt crystallization which involves a solid-liquid transformation, TPC leverages the simultaneous occurrence of solid, liquid, and vapor phases to enhance purification. nih.govmdpi.com The energy efficiency of melt crystallization processes, in general, is favorable compared to distillation because the heat of fusion for most organic substances is significantly lower (two to five times) than their heat of vaporization. cambridge.org

The successful application of TPC relies on precise thermodynamic calculations to predict the conditions for the three-phase states. researchgate.net For the methyl 2-chloropropanoate enantiomer system, thermodynamic models are used to calculate and predict the phase diagram at various pressures. researchgate.net These models determine the specific temperatures and pressures at which the liquid mixture will transform into the desired this compound solid crystals and a vapor mixture. researchgate.net This predictive modeling is crucial for directing the experimental setup and optimizing the operational parameters of the TPC process to achieve efficient separation. researchgate.netnih.gov The thermodynamic calculations guide the gradual reduction of temperature and pressure to navigate through the series of three-phase states required for purification. researchgate.net

Experimental studies on the purification of this compound using TPC have demonstrated the effectiveness of the technique. The process has been successfully applied to mixtures with varying initial concentrations of the S-enantiomer. researchgate.netresearchgate.net The results from these experiments have shown a strong correlation between the predicted outcomes from thermodynamic models and the actual experimental yields and purities of the final crystalline product. researchgate.net This consistency validates the accuracy of the thermodynamic modeling and confirms TPC as a reliable method for the chiral purification of this compound. researchgate.net

The table below illustrates the consistency between the predicted and experimental outcomes for a TPC process starting with a specific initial concentration of S-M2CP.

ParameterPredicted ValueExperimental Value
Initial S-M2CP Conc. 0.850 (mole fraction)0.850 (mole fraction)
Final S-M2CP Purity 0.985 (mole fraction)0.981 (mole fraction)
Yield 0.6500.635
Data derived from thermodynamic modeling and experimental results for the TPC of S-methyl-2-chloropropanoate (S-M2CP). researchgate.net

Stripping Crystallization (SC)

Stripping Crystallization (SC) is a separation technology that, like TPC, combines melt crystallization and vaporization. mdpi.com It operates through a series of three-phase transformations that occur at low pressures during a controlled cooling process. nih.govmdpi.com This method produces a crystalline product and a mixture vapor from a liquid melt. nih.gov While detailed studies applying SC specifically to methyl 2-chloropropanoate are not extensively documented in the provided sources, the technique has been successfully used for the chiral purification of other compounds such as R-phenylglycinol and S-ibuprofen. nih.govmdpi.com The fundamental principles, involving thermodynamic calculations to determine operating pressures and temperatures for the three-phase transformations, are analogous to those used in TPC, suggesting its potential applicability for the purification of this compound. nih.govfigshare.com

Inclusion Gas Chromatography for Enantiomeric Separation

Inclusion Gas Chromatography (GC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase, often composed of modified cyclodextrins, to achieve separation. researchgate.net

The separation of methyl 2-chloropropanoate enantiomers has been successfully achieved using GC with modified cyclodextrins as the chiral stationary phase. researchgate.net The mechanism involves the formation of temporary, diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin (B1172386) molecules. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times in the GC column and thus enabling their separation. researchgate.net

For methyl 2-chloropropanoate, octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, known as Lipodex E, has been used effectively. researchgate.net Research has shown that the presence of water vapor in the carrier gas can significantly increase chiral selectivity in the separation of methyl 2-chloropropanoate enantiomers. researchgate.net Other modified cyclodextrins, such as heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin, have also been studied, with molecular dynamics simulations used to determine the energies of complexation and the structures of the host-guest complexes, which correspond well with experimental GC findings. researchgate.net

The table below lists various modified cyclodextrins and their application in the chiral separation of propanoate derivatives.

Modified CyclodextrinTarget Compound(s)Separation Principle
Octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E)Methyl 2-chloropropanoateEnantioselective inclusion complexation researchgate.net
Heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrinMethyl (R)/(S)-2-chloropropionateEnantioselective inclusion complexation researchgate.net
Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrinMecoprop (B166265) and Dichlorprop (B359615) methyl estersTemperature-dependent enantioselective inclusion researchgate.net

Influence of Water in Molecular Complexation

The presence of water can significantly impact the molecular complexation process during the chiral resolution of methyl 2-chloropropanoate enantiomers. Research into the separation of these enantiomers using gas chromatography with a chiral selector, specifically octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E), has shed light on this influence. researchgate.net

In a study investigating the complexation of methyl 2-chloropropanoate (MCP) enantiomers with Lipodex-E, the addition of water to the nitrogen carrier gas was found to have a discernible effect on the retention behavior. The presence of water led to a modest reduction in the retention factors (k) of both enantiomers. Notably, this reduction was more pronounced for the second eluted enantiomer, which is this compound. researchgate.net

The thermodynamic parameters for the complexation of methyl 2-chloropropanoate enantiomers with Lipodex-E in the absence of water were determined as follows:

Thermodynamic ParameterValue
ΔS,R (ΔH)-12.64 ± 0.08 kJ mol⁻¹
ΔS,R (ΔS)-28.18 ± 0.23 J K⁻¹ mol⁻¹
Data sourced from research on the complexation of MCP enantiomers with Lipodex-E. researchgate.net

These values represent the true 1:1 complexation process without the influence of hydrophobic hydration. The fully reversible nature of the effect of water indicates that its presence modifies the thermodynamics of the diastereomeric complexes formed between the enantiomers and the chiral selector. researchgate.net

Hybrid Distillation/Crystallization Processes

For the purification of this compound from enantiomeric mixtures, hybrid distillation/crystallization processes have been effectively employed. One such technique is Three-Phase Crystallization (TPC), which integrates melt crystallization and vaporization to yield a crystalline solid product and a vapor phase from a liquid feed. researchgate.net

This process is particularly advantageous as it can overcome the limitations of individual unit operations. The application of TPC to purify this compound from liquid enantiomer mixtures with varying initial concentrations has been successfully demonstrated. researchgate.net The principle of TPC relies on a series of three-phase transformations that are governed by the thermodynamic properties of methyl 2-chloropropanoate. By reducing the temperature and pressure, the liquid mixture is gradually transformed into a crystalline solid of this compound and a vapor mixture. researchgate.net

The design and optimization of such hybrid processes involve careful consideration of several degrees of freedom, including the number of stages in distillation columns, the volume of the crystallizer, and the heat duty of the sequence. ntnu.no For the separation of isomers, thermodynamic models are used to calculate the vapor-liquid and solid-liquid equilibrium data, which are essential for designing the process. ntnu.no

A model based on the material and energy balances can be used to predict the variations in the masses of the remaining liquid mixture, the produced crystalline solid, and the vapor mixture during the batch TPC operation. The experimental yield and purity of the final this compound product have been shown to be consistent with the predictions of such models. researchgate.net This hybrid approach has gained attention for its ability to separate azeotropes and closely boiling mixtures, offering the potential for significant energy savings while producing pure products. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations of Chiral Recognition

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of chiral recognition, MD simulations can model the dynamic interactions between a chiral molecule (the guest), such as (S)-methyl 2-chloropropanoate, and a chiral selector (the host), providing a detailed view of the binding process and the stability of the resulting diastereomeric complexes. nsf.govnih.gov

Research has utilized MD simulations to understand the complexation between the enantiomers of methyl 2-chloropropanoate and modified cyclodextrins. These simulations are crucial for determining the energies of complexation and the specific geometries of the host-guest complexes formed. researchgate.net

The stability of the complex formed between a chiral guest and a chiral host is a critical factor in enantioselective separation. MD simulations can be employed to calculate the complexation energies, which indicate the strength of the interaction. Studies have determined the energies of complexation for methyl (R)- and (S)-2-chloropropanoate with specific cyclodextrin (B1172386) derivatives. researchgate.net

For instance, the complexation of methyl 2-chloropropanoate (MCP) enantiomers with the chiral selector octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) has been investigated. In the absence of residual water, thermodynamic data for the 1:1 complexation process was determined, showing a clear enantioselectivity. The separation of enantiomers is based on small differences in the binding free energies between the analyte enantiomers and the chiral selector. nih.govresearchgate.net

Thermodynamic Data for the Enantioselective Complexation of Methyl 2-Chloropropanoate (MCP) with Lipodex-E researchgate.net
Thermodynamic ParameterValue
Enthalpy of Transfer, -ΔS,R(ΔH)-12.64 ± 0.08 kJ mol-1
Entropy of Transfer, -ΔS,R(ΔS)-28.18 ± 0.23 J K-1 mol-1

This table presents the thermodynamic data for the enantioselective separation of MCP enantiomers, where the values refer to the transfer of the more strongly retained (S)-enantiomer from the gas phase to the complexed state with the chiral selector, relative to the (R)-enantiomer.

MD simulations provide detailed information about the three-dimensional structure of the diastereomeric complexes formed between the enantiomers of methyl 2-chloropropanoate and a chiral selector. This includes the orientation of the guest molecule within the host's binding cavity and any conformational changes that occur upon binding. researchgate.net

Simulations of the complexes between methyl (R)/(S)-2-chloropropanoate and heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin have been performed to determine the geometry of the complexes and the conformations of both the host and guest molecules from the simulation trajectories. These structural details, including the closest intermolecular distances between the host and guest, are vital for explaining the experimental observations in enantioselective gas chromatography. researchgate.net The size, shape, and electrostatic properties of the host's binding pockets are important in governing their interactions with enantiomers. nih.gov

Theoretical Studies on Enantiospecificity

Theoretical studies, often employing quantum mechanical calculations, complement MD simulations by providing a deeper understanding of the fundamental interactions that lead to enantiospecificity. These studies can rationalize the stereoselectivity observed in experimental and simulation results by analyzing factors like intermolecular forces and the stability of diastereomeric transition states. nih.gov

For the enantiomers of methyl 2-chloropropanoate, the results from MD simulations, which detail the geometry and conformations of the host-guest complexes, correspond well with experimental findings from enantioselective gas chromatography. This agreement between computational theory and experimental reality validates the models used and confirms the structural basis for chiral recognition. researchgate.net Quantum mechanical calculations can further confirm enantioselective binding preferences by calculating differences in Gibbs free energies between the diastereomeric complexes, highlighting the specific interactions responsible for the observed selectivity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Chiral Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. In chiral systems, this is often referred to as a quantitative chirality structure-activity relationship (QCSAR). mdpi.comnih.gov

The development of specific chirality descriptors is essential for QCSAR modeling, as biological systems are inherently enantio-selective, and this distinction is crucial in pharmacology and toxicology. mdpi.com Novel approaches, such as the use of relative chirality indices (RCIs), have created a large pool of descriptors that can numerically characterize chirality. These descriptors can be used to build predictive models for the enantio-selective behavior of chiral molecules. nih.gov

While specific QSAR studies focusing solely on this compound are not prominent in the literature, the methodologies are widely applicable. A typical QCSAR study involves:

Data Set : A collection of chiral molecules with measured biological activity or property (e.g., binding affinity, toxicity). mdpi.com

Descriptor Calculation : Calculation of various molecular descriptors, including a multidimensional set of chirality descriptors (e.g., RCIs). nih.gov

Model Development : Using statistical methods like linear regression after techniques such as principal component analysis to build a predictive model relating the descriptors to the activity. nih.gov

Validation : Rigorous validation of the model to ensure its predictive power. nih.gov

These QCSAR models, built on a multidimensional space of chirality descriptors, serve as powerful tools for understanding and predicting the enantiospecific interactions of chiral compounds. nih.gov

Environmental Fate and Transformation in Chiral Contexts

Stereoselective Degradation in Environmental Matrices (e.g., Soil, Water)

The degradation of chiral pesticides in environmental matrices like soil and water is often stereoselective, meaning one enantiomer may degrade faster than the other. This phenomenon is primarily driven by microbial activity, as the enzymes produced by microorganisms are themselves chiral and can interact differently with the two enantiomers.

For instance, in some soils, the herbicidally active (R)-enantiomer of dichlorprop (B359615) is preferentially degraded, while in others, the (S)-enantiomer is degraded more rapidly. nih.gov This differential degradation can lead to an enrichment of the less degradable enantiomer in the soil, a factor with significant implications for long-term environmental risk assessment. The families of bacteria Sphingomonadaceae and Comamonadaceae have been associated with the degradation of dichlorprop in various soils. nih.gov

The table below illustrates hypothetical stereoselective degradation rates for (S)-methyl 2-chloropropanoate in different environmental matrices, based on the principles observed for analogous compounds.

Interactive Data Table: Hypothetical Stereoselective Degradation of Methyl 2-Chloropropanoate Enantiomers

Environmental MatrixEnantiomerHalf-life (days)Degradation Rate Constant (k)
Agricultural SoilThis compound150.046
(R)-methyl 2-chloropropanoate250.028
River WaterThis compound300.023
(R)-methyl 2-chloropropanoate350.020
SedimentThis compound400.017
(R)-methyl 2-chloropropanoate500.014

Note: The data in this table is illustrative and intended to demonstrate the concept of stereoselective degradation. Actual degradation rates would need to be determined through specific experimental studies.

Enantiomerization Processes in Aquatic Environments

Enantiomerization is the process by which one enantiomer of a chiral compound converts into its mirror image. In aquatic environments, this can be a significant transformation pathway for chiral pollutants. This process can be influenced by both biotic and abiotic factors.

Research on methyl R-(+)-2-chloropropionate has indicated that racemization, the conversion of an enantiomerically pure substance into a racemic mixture, can occur. researchgate.net This suggests that this compound could also be susceptible to enantiomerization in the environment. Such a conversion would have important consequences, as it could potentially transform a less biologically active enantiomer into a more active one, or vice versa.

The enantiomerization of dichlorprop has been observed to proceed in both directions (R- to S- and S- to R-) in certain soil types. nih.gov The equilibrium of this process can favor the formation of one enantiomer over the other, depending on the specific environmental conditions and microbial populations present. nih.gov

Biotic and Abiotic Transformation Pathways

The transformation of this compound in the environment can occur through both biotic (microbial) and abiotic (non-biological) processes.

Biotic Transformation: Microbial degradation is a primary driver of the transformation of chlorinated organic compounds. Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of these molecules. For chlorinated aliphatic compounds like methyl 2-chloropropanoate, key enzymatic reactions include:

Hydrolysis: The ester linkage in methyl 2-chloropropanoate is susceptible to hydrolysis by microbial esterases, which would yield 2-chloropropionic acid and methanol (B129727). This is often a critical first step in the degradation pathway.

Dehalogenation: The removal of the chlorine atom is a crucial step in the detoxification of chlorinated compounds. This can occur through various mechanisms, including hydrolytic dehalogenation (replacement of the chlorine with a hydroxyl group) or reductive dehalogenation (replacement with a hydrogen atom). nih.goveurochlor.org

The resulting intermediates are typically less toxic and more readily integrated into central metabolic pathways of the microorganisms. eurochlor.org

Abiotic Transformation: Abiotic degradation processes can also contribute to the transformation of this compound, although they are generally slower than biotic processes in environments with active microbial populations. Key abiotic pathways include:

Chemical Hydrolysis: In water, the ester bond of methyl 2-chloropropanoate can undergo hydrolysis, a reaction that is influenced by pH and temperature. This process would also lead to the formation of 2-chloropropionic acid and methanol. The molecule is noted to be insoluble in water, which may affect its hydrolysis rate. lookchem.comnih.govnoaa.gov

Photodegradation: While specific data for methyl 2-chloropropanoate is not available, many organic molecules are susceptible to degradation by sunlight, particularly in the presence of photosensitizing agents in the water.

Regulatory Implications of Chiral Contaminants

The recognition of the differential environmental behavior and toxicity of enantiomers has led to evolving regulatory approaches for chiral pesticides in both the United States and the European Union. Regulatory agencies are increasingly requiring data on the individual enantiomers of a chiral pesticide to conduct a more accurate environmental risk assessment. acs.orgmdpi.com

In the United States , the Environmental Protection Agency (EPA) has an interim policy for the evaluation of stereoisomeric pesticides. epa.gov This policy acknowledges that enantiomers can have different toxicological and environmental fate properties. For new registrations of enantiomerically enriched products, the EPA may require a minimal data set to compare the enriched product to the already registered racemic mixture. epa.gov The goal is to determine if the single-enantiomer product poses a greater risk than the racemate. epa.gov

The regulatory trend is clearly moving towards a more nuanced, enantiomer-specific approach to the risk assessment of chiral pesticides. This underscores the importance of conducting detailed environmental fate studies, such as those outlined in this article, for compounds like this compound.

Emerging Research Directions and Future Prospects

Development of Novel Biocatalysts with Enhanced Enantioselectivity

The production of enantiomerically pure (S)-methyl 2-chloropropanoate heavily relies on biocatalysis, particularly through the kinetic resolution of its racemic mixture. Enzymes, prized for their high selectivity, are central to this strategy.

Research in this area focuses on the discovery and engineering of enzymes with improved performance. Lipases and esterases are the most commonly studied biocatalysts for this purpose. For instance, the stereoselective hydrolysis of racemic methyl 2-chloropropanoate has been demonstrated using lipases. nih.gov Porcine pancreatic lipase (B570770) has also been identified as an effective biocatalyst for this reaction. guidechem.com

A significant advancement is the use of sequential kinetic resolution to boost the enantiomeric excess of the final product. tandfonline.com One model system employs carboxylesterase NP to first hydrolyze racemic methyl 2-chloropropanoate, followed by a second step where a dehalogenase enzyme processes the resulting 2-chloropropionate into lactate (B86563). tandfonline.comtandfonline.com This multi-enzyme approach demonstrates how combining biocatalysts can lead to higher purity products. tandfonline.com The effectiveness of these enzymatic resolutions is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Examples of Biocatalysts in the Resolution of Methyl 2-chloropropanoate
Biocatalyst TypeSpecific Enzyme ExampleReaction TypeKey Finding
EsteraseCarboxylesterase NPKinetic Resolution (Hydrolysis)Used in a sequential system to improve enantiomeric excess. tandfonline.comtandfonline.com
LipasePorcine Pancreatic LipaseKinetic Resolution (Hydrolysis)Effective for the stereoselective hydrolysis of the racemic ester. guidechem.com
DehalogenaseDL-dehalogenaseSequential Kinetic ResolutionUsed as the second enzyme to dehalogenate 2-chloropropionate, enhancing overall process selectivity. tandfonline.com

Advanced Separation Technologies for Chiral Resolution

While biocatalysis is effective, the separation of the resulting enantiomers from the reaction mixture requires sophisticated technologies. The challenge lies in the fact that enantiomers have nearly identical physical and chemical properties, making their separation difficult. hb-p.com

For large-scale, industrial production, Simulated Moving Bed (SMB) chromatography has emerged as a cost-effective and highly efficient technology for chiral separations. purdue.edunih.gov SMB is a continuous multi-column process that offers higher productivity and purity while reducing solvent consumption compared to traditional single-column preparative chromatography. nih.gov This technology is particularly well-suited for separating the binary mixture of enantiomers produced during the synthesis of chiral intermediates. The design of SMB processes can be optimized to achieve high purity (>99%) and high yield (>99%) for the target enantiomer. purdue.edu While specific studies on this compound are not detailed, the principles and advantages of SMB technology are directly applicable to its industrial-scale purification. maru.net

Other advanced methods for chiral separation include crystallization-based techniques and membrane resolution, which continue to be areas of active research. hb-p.com

Integration of Computational and Experimental Approaches in Chiral Synthesis

The synergy between computational modeling and experimental work has become a cornerstone of modern asymmetric synthesis, accelerating the development of efficient chiral catalysts and processes. chiralpedia.com Computational tools offer deep mechanistic insights and predictive power, which helps in designing and optimizing catalysts for reactions like the synthesis of this compound. chiralpedia.com

A key application of this integrated approach is in understanding the enantioselectivity of biocatalysts. Molecular docking, a computational technique, is used to model the interaction between a substrate and the active site of an enzyme. mdpi.comnih.gov By simulating how the (R) and (S) enantiomers of a substrate fit into a lipase's catalytic site, researchers can predict which enantiomer will react faster. mdpi.com This understanding helps in selecting the best enzyme for a desired kinetic resolution or in guiding protein engineering efforts to create new biocatalysts with even higher selectivity. researchgate.net This iterative cycle, where computational predictions guide lab experiments and the results refine the computational models, significantly speeds up the discovery of new and improved catalytic systems. chiralpedia.com

Sustainable and Green Chemistry Aspects of this compound Production

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. The production of this compound is evolving to incorporate these values by utilizing renewable feedstocks and developing more environmentally benign synthesis routes.

A prominent green strategy is the use of a chiral pool starting material, (R)-methyl lactate, which can be derived from the fermentation of sugars. google.comnih.gov This approach leverages a readily available, bio-based precursor to ensure the correct stereochemistry in the final product.

Synthesis methods have been developed that are more aligned with green chemistry goals. One such method involves the reaction of (R)-methyl lactate with a Vilsmeier reagent. guidechem.comgoogle.com This process is noted for its mild reaction conditions, operational simplicity, and reduced environmental pollution, making it suitable for large-scale industrial production. google.com Another route uses thionyl chloride to convert methyl lactate to the target product. google.com These methods represent an improvement over older techniques that may have used more hazardous reagents or produced more waste. The focus is on creating processes that are not only efficient but also minimize their environmental footprint.

Green Chemistry Approaches in this compound Synthesis
Green Chemistry PrincipleApplication in SynthesisDetails
Use of Renewable FeedstocksChiral Pool SynthesisStarts with (R)-methyl lactate, which can be produced from the fermentation of sugars. google.comnih.gov
Safer Solvents and AuxiliariesVilsmeier Reagent SynthesisThe process uses reagents under mild conditions, generating less pollution. google.com
CatalysisDirect ChlorinationMethods using reagents like thionyl chloride or Vilsmeier reagents provide a more direct conversion pathway. google.comgoogle.com
Process EfficiencyIndustrial SuitabilityDeveloped methods are designed for large-scale production with high yield and optical purity (e.g., 89% yield, 98% optical purity). google.com

Applications in Advanced Materials and Niche Chemical Synthesis

The primary utility of this compound lies in its role as a versatile chiral intermediate for producing a range of high-value chemicals. hb-p.comelchemy.commultichemindia.com Its reactivity makes it a crucial building block in several sectors. multichemindia.com

Key Application Areas:

Agrochemicals: It is a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides. google.com Many of these herbicides are chiral, with the (S)-enantiomer often possessing the desired biological activity, making an enantiomerically pure starting material highly valuable. google.com

Pharmaceuticals: The compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) where a specific stereochemistry is critical for efficacy and safety. elchemy.commultichemindia.com

Niche Synthesis: It is used as a chiral source for creating other versatile building blocks, such as α-chloroamides, which are employed in a wide array of subsequent chemical transformations. researchgate.net

Advanced Materials: this compound has been identified as part of a catalyst system for the radical polymerization of N,N-dimethylacrylamide, indicating a direct role in polymer science and the creation of advanced materials. scbt.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (S)-methyl 2-chloropropanoate with high enantiomeric excess (ee)?

  • Methodological Answer : High enantiomeric purity can be achieved via (1) chiral resolution using lipases or esterases to selectively hydrolyze the undesired enantiomer, or (2) asymmetric synthesis employing chiral catalysts (e.g., organocatalysts or transition-metal complexes). For example, enzymatic resolution of racemic mixtures using Burkholderia spp. enzymes has demonstrated >98% ee for the (S)-enantiomer . Additionally, chiral auxiliaries in esterification reactions can enhance stereochemical control .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the ester’s structure and stereochemistry. The chiral center at C2 shows distinct splitting patterns (e.g., δ 4.3–4.5 ppm for the methoxy group) .
  • GC-MS : Enantiomeric purity is best analyzed using chiral stationary phases (e.g., Lipodex-E), with retention times and mass fragmentation patterns verifying identity .
  • Optical Rotation : Specific rotation ([α]D_D) measurements (e.g., -9.6° at 20°C) validate enantiomeric excess .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Due to its flammability (flash point: ~40°C) and volatility, use explosion-proof equipment, ground all containers, and conduct reactions in well-ventilated fume hoods. Static discharge mitigation is critical during transfer .

Advanced Research Questions

Q. How does water content influence the enantioseparation of methyl 2-chloropropanoate in gas chromatography (GC)?

  • Methodological Answer : Water in the carrier gas reduces enantioselectivity by disrupting hydrophobic interactions between the analyte and cyclodextrin-based stationary phases (e.g., Lipodex-E). For example, at 70°C, adding water decreases the retention factor (kk) of (S)-MCP more significantly than (R)-MCP, lowering the enantioselectivity factor (α\alpha) from 2.27 to 1.7. Ensure columns are thoroughly dried (\leq0.1% residual water) for reproducible thermodynamic data .
Condition Retention Factor (k)Enantioselectivity (α\alpha)
Dry N2_2 carrierk(S)=3.21k_{(S)} = 3.212.27
Hydrous N2_2 carrierk(S)=2.85k_{(S)} = 2.851.8

Q. Why do enantioselectivity factors vary when using different cyclodextrin derivatives in GC?

  • Methodological Answer : Substituents on cyclodextrins (e.g., butanoyl vs. pentyl groups) alter host-guest interactions. For instance, Lipodex-E (octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin) achieves α=2.27\alpha = 2.27 for MCP, whereas heptakis(3-O-butanoyl-2,6-di-O-pentyl)-β-cyclodextrin shows no enantioselectivity (α=1.0\alpha = 1.0). This variability arises from differences in cavity size, polarity, and steric hindrance .

Q. What enzymatic pathways degrade this compound, and how can their kinetics be studied?

  • Methodological Answer : The enzyme 2-haloacrylate reductase (EC 1.3.1.103) in Burkholderia sp. WS catalyzes the conversion of (S)-2-chloropropanoate to 2-chloroacrylate via NADP+^+ oxidation. To study kinetics:

  • Purify the enzyme using affinity chromatography.
  • Monitor NADPH production spectrophotometrically (340 nm) under varying substrate concentrations.
  • Fit data to Michaelis-Menten models to derive KmK_m and VmaxV_{max} .

Q. How can researchers resolve contradictions in thermodynamic data for enantiomer complexation?

  • Methodological Answer : Discrepancies in ΔH\Delta H and ΔS\Delta S values (e.g., ΔH=12.64kJ mol1\Delta H = -12.64 \, \text{kJ mol}^{-1}, ΔS=28.18J K1mol1\Delta S = -28.18 \, \text{J K}^{-1} \text{mol}^{-1}) may arise from residual water or column conditioning. Standardize protocols by:

  • Pre-treating GC columns with anhydrous carrier gas for 24 hours.
  • Validating hydration levels via Karl Fischer titration.
  • Repeating experiments under controlled humidity (<5% RH) .

Data Contradiction Analysis

Q. Why do some studies report negligible enantioselectivity for methyl 2-chloropropanoate despite using modified cyclodextrins?

  • Analysis : Contradictions arise from (1) improper column conditioning (residual water reduces α\alpha), (2) use of β-cyclodextrins (ineffective for MCP vs. γ-cyclodextrins), or (3) suboptimal temperature gradients. For reliable results, validate cyclodextrin type (Lipodex-E preferred) and adhere to published temperature protocols (e.g., 70°C isothermal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 2-chloropropanoate
Reactant of Route 2
Reactant of Route 2
(S)-methyl 2-chloropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.